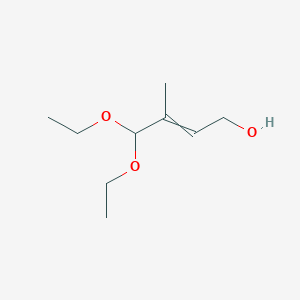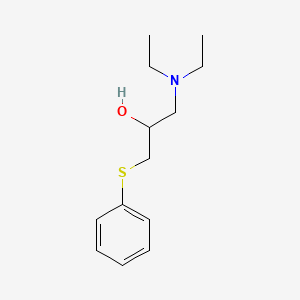
1-(Diethylamino)-3-(phenylsulfanyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethylamino)-3-(phenylsulfanyl)propan-2-ol is an organic compound that belongs to the class of alkanolamines It features a diethylamino group, a phenylsulfanyl group, and a hydroxyl group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)-3-(phenylsulfanyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropan-1-ol with diethylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with thiophenol to introduce the phenylsulfanyl group. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Diethylamino)-3-(phenylsulfanyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or primary amines.
Substitution: Formation of new compounds with different functional groups replacing the phenylsulfanyl group.
Aplicaciones Científicas De Investigación
1-(Diethylamino)-3-(phenylsulfanyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 1-(Diethylamino)-3-(phenylsulfanyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with receptors or enzymes, modulating their activity. The phenylsulfanyl group may contribute to the compound’s binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall pharmacokinetics and pharmacodynamics.
Comparación Con Compuestos Similares
Similar Compounds
1-(Diethylamino)-2-propanol: Similar structure but lacks the phenylsulfanyl group.
3-(Diethylamino)-1-propanol: Similar structure but with different positioning of functional groups.
1-(Dimethylamino)-3-(phenylsulfanyl)propan-2-ol: Similar structure but with a dimethylamino group instead of a diethylamino group.
Uniqueness
1-(Diethylamino)-3-(phenylsulfanyl)propan-2-ol is unique due to the presence of both the diethylamino and phenylsulfanyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
39735-95-0 |
|---|---|
Fórmula molecular |
C13H21NOS |
Peso molecular |
239.38 g/mol |
Nombre IUPAC |
1-(diethylamino)-3-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C13H21NOS/c1-3-14(4-2)10-12(15)11-16-13-8-6-5-7-9-13/h5-9,12,15H,3-4,10-11H2,1-2H3 |
Clave InChI |
YFOQVWXLXSCCAE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(CSC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


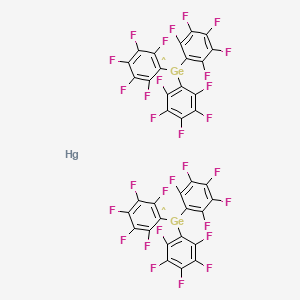
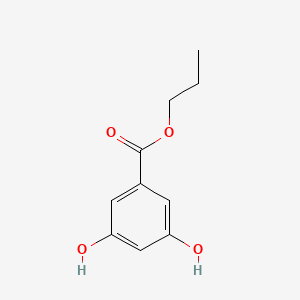


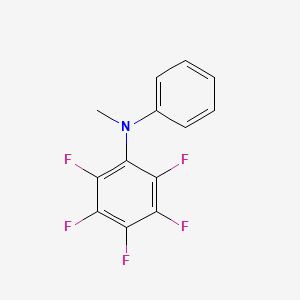
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B14683275.png)
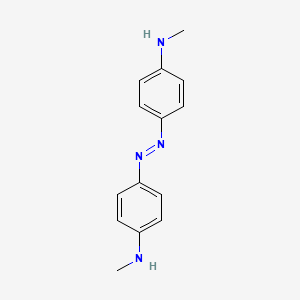


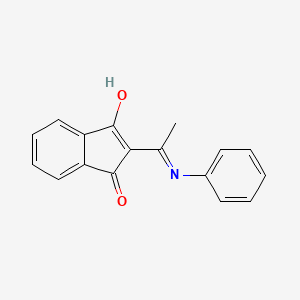
![5-[(Phenylsulfanyl)methyl]uridine](/img/structure/B14683320.png)
![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)

